

# Introduction: Understanding N,N-Diethylurea

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## Compound of Interest

Compound Name: **1,1-Diethylurea**

Cat. No.: **B3426103**

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N,N'-Diethylurea (CAS No. 623-76-7), also known as 1,3-diethylurea, is a symmetrically substituted urea derivative.<sup>[1][2]</sup> Its molecular structure, featuring a central carbonyl group flanked by two ethyl-substituted nitrogen atoms, imparts a unique set of physical and chemical properties that are of significant interest in various scientific domains. With a molecular formula of C<sub>5</sub>H<sub>12</sub>N<sub>2</sub>O and a molar mass of 116.16 g/mol, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.<sup>[1][3]</sup> Its utility also extends to being a chemical fertilizer and its use in the production of TFTs (Thin-Film Transistors).<sup>[1]</sup> This guide provides a comprehensive exploration of its core physical properties, offering both established data and the experimental methodologies required for their validation.

## Core Physicochemical Properties

The physical state and behavior of N,N'-Diethylurea under various conditions are dictated by its fundamental physicochemical properties. These parameters are critical for its handling, formulation, and application in research and development.

## Data Summary

A compilation of the primary physical properties of N,N'-Diethylurea is presented below for quick reference.

Property	Value	Source(s)
Appearance	White to almost white, crystalline powder	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	112-113 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	217.23 °C (rough estimate)	<a href="#">[1]</a>
Density	1.0415 g/cm³ (estimate)	<a href="#">[1]</a>
Water Solubility	Soluble	<a href="#">[1]</a> <a href="#">[3]</a>
Organic Solvent Solubility	Soluble in ethanol and acetone	<a href="#">[2]</a>
Vapor Pressure	0.0106 mmHg at 25 °C	<a href="#">[1]</a>
Flash Point	121.1 °C	<a href="#">[1]</a>

## Melting Point: A Key Indicator of Purity

The sharp melting point range of 112-113 °C indicates a high degree of purity for the crystalline solid.[\[1\]](#)[\[4\]](#) This thermal transition is a foundational characteristic used for identification and quality control.

### Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point is most commonly and reliably achieved using the capillary method. This protocol is a self-validating system as the sharpness of the melting range directly reflects the sample's purity.

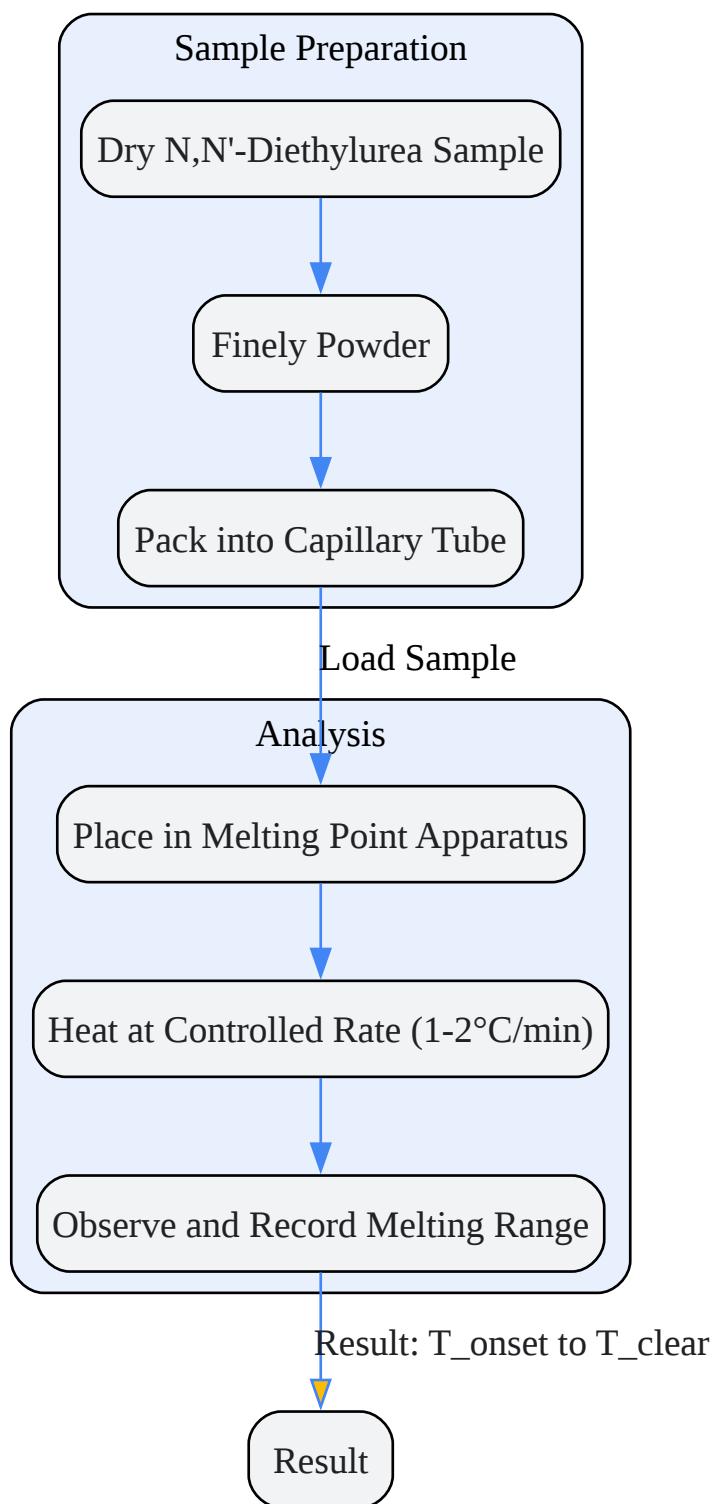
#### Methodology:

- Sample Preparation: A small quantity of dry, crystalline N,N'-Diethylurea is finely powdered.
- Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

- Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point.

Causality: A pure crystalline solid has a highly ordered lattice structure requiring a specific amount of thermal energy to break down. Impurities disrupt this lattice, typically causing melting to occur over a broader and lower temperature range.

#### Workflow for Melting Point Determination

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Caption: Workflow for Capillary Melting Point Determination.

## Solubility Profile

N,N'-Diethylurea is characterized by its solubility in water and polar organic solvents like ethanol and acetone.<sup>[1][2][3]</sup> This behavior is a direct consequence of its molecular structure. The presence of the carbonyl (C=O) group and the nitrogen-hydrogen functionalities allows for hydrogen bonding with protic solvents like water and ethanol, while the ethyl groups contribute a degree of nonpolar character, enabling solubility in solvents like acetone.

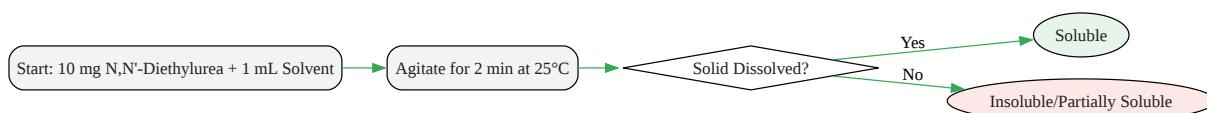
### Experimental Protocol: Qualitative Solubility Testing

This protocol provides a straightforward method to confirm the solubility profile.

#### Methodology:

- Solvent Preparation: Approximately 1 mL of the desired solvent (e.g., deionized water, ethanol, acetone) is placed into a small test tube.
- Sample Addition: A small, measured amount (e.g., 10 mg) of N,N'-Diethylurea is added to the solvent.
- Mixing: The mixture is agitated or vortexed for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
- Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is deemed soluble under these conditions.
- Quantification (Optional): For quantitative analysis, incremental amounts of the solute are added until saturation is reached, allowing for the calculation of solubility in g/L or mol/L.

#### Workflow for Solubility Assessment



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Caption: Logic diagram for qualitative solubility testing.

## Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of N,N'-Diethylurea. While specific spectral data is best obtained experimentally, the expected characteristics can be predicted based on its molecular structure and data from analogous compounds.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups. A strong absorption band around  $1630\text{-}1680\text{ cm}^{-1}$  would correspond to the carbonyl (C=O) stretching vibration. N-H stretching vibrations would appear as a moderate band in the  $3200\text{-}3400\text{ cm}^{-1}$  region. C-H stretching from the ethyl groups would be observed around  $2850\text{-}2975\text{ cm}^{-1}$ .<sup>[5]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum would be relatively simple due to the molecule's symmetry. One would expect a triplet for the methyl protons ( $-\text{CH}_3$ ) and a quartet for the methylene protons ( $-\text{CH}_2-$ ), resulting from spin-spin coupling with each other. A broad signal corresponding to the N-H protons would also be present.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the downfield region (typically  $>160$  ppm) and two distinct signals for the ethyl group carbons.
- Mass Spectrometry (MS): In a mass spectrum, N,N'-Diethylurea would exhibit a molecular ion peak ( $\text{M}^+$ ) at an  $\text{m/z}$  value corresponding to its molecular weight (116.16). Common fragmentation patterns would involve cleavage of the ethyl groups and rearrangements around the urea core.

## Thermochemical Data

Thermochemical properties provide insight into the energetic stability and reactivity of the compound.

Property	Value	Source
Standard Solid Enthalpy of Combustion ( $\Delta cH^\circ_{\text{solid}}$ )	$-3302.80 \pm 1.70 \text{ kJ/mol}$	<a href="#">[6]</a>
Solid Phase Enthalpy of Formation ( $\Delta fH^\circ_{\text{solid}}$ )	$-379.80 \pm 1.80 \text{ kJ/mol}$	<a href="#">[6]</a>
Gas Phase Enthalpy of Formation ( $\Delta fH^\circ_{\text{gas}}$ )	$-282.90 \pm 2.10 \text{ kJ/mol}$	<a href="#">[6]</a>

These values are crucial for reaction calorimetry, process safety assessments, and computational chemistry modeling.

## Safety and Handling

From a safety perspective, N,N'-Diethylurea is classified as a hazardous substance. It is reported to be toxic by inhalation, in contact with skin, and if swallowed.[\[1\]](#) It is also irritating to the eyes, respiratory system, and skin.[\[1\]](#)

Core Safety Protocols:

- Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[\[1\]](#)[\[7\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[7\]](#) Avoid contact with skin and eyes.[\[1\]](#)
- Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[\[1\]](#)[\[7\]](#)

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